ATTO 590

Description

Properties

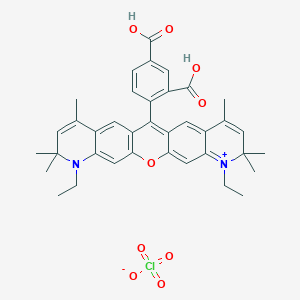

Molecular Formula |

C37H39ClN2O9 |

|---|---|

Molecular Weight |

691.2 g/mol |

IUPAC Name |

4-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate |

InChI |

InChI=1S/C37H38N2O5.ClHO4/c1-9-38-29-16-31-27(14-24(29)20(3)18-36(38,5)6)33(23-12-11-22(34(40)41)13-26(23)35(42)43)28-15-25-21(4)19-37(7,8)39(10-2)30(25)17-32(28)44-31;2-1(3,4)5/h11-19H,9-10H2,1-8H3,(H-,40,41,42,43);(H,2,3,4,5) |

InChI Key |

PWZJEXGKUHVUFP-UHFFFAOYSA-N |

SMILES |

CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=C(C=C(C=C6)C(=O)O)C(=O)O.[O-]Cl(=O)(=O)=O |

Canonical SMILES |

CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=C(C=C(C=C6)C(=O)O)C(=O)O.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Properties of ATTO 590

This technical guide provides a comprehensive overview of the core spectroscopic properties of the fluorescent dye ATTO 590. Designed for researchers, scientists, and drug development professionals, this document details the excitation and emission characteristics, quantum yield, and fluorescence lifetime of this rhodamine-based dye. A generalized experimental protocol for spectroscopic measurements is also included, alongside a visual representation of the principles of fluorescence.

Core Spectroscopic and Photophysical Properties of this compound

This compound is a fluorescent label that belongs to the rhodamine class of dyes. It is recognized for its strong absorption, high fluorescence quantum yield, and significant thermal and photostability.[1][2] These characteristics make it a versatile tool for a wide range of applications in the life sciences, including fluorescence microscopy, flow cytometry, and single-molecule detection.[2][3][4] The dye is moderately hydrophilic and is available in various reactive forms for labeling biomolecules such as proteins and nucleic acids.[1][2]

The key quantitative spectroscopic and photophysical parameters for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 592 - 594 nm | [4][5][6][7] |

| Emission Maximum (λem) | 621 - 624 nm | [4][5][6][7] |

| Molar Extinction Coefficient (εmax) | 1.2 x 10⁵ M⁻¹cm⁻¹ | [1][4] |

| Fluorescence Quantum Yield (Φf) | 80% | [1] |

| Fluorescence Lifetime (τfl) | 3.7 ns | [1] |

| Correction Factor (CF₂₆₀) | 0.39 | [1] |

| Correction Factor (CF₂₈₀) | 0.43 - 0.44 | [1][7] |

Principles of Fluorescence: The Jablonski Diagram

The process of fluorescence, from the absorption of light to the emission of a photon, can be visually represented by a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.

Generalized Experimental Protocol for Measuring Excitation and Emission Spectra

The following is a detailed methodology for the characterization of the excitation and emission spectra of a fluorescent dye such as this compound.

1. Instrumentation

A calibrated spectrofluorometer is required. Key components include:

-

Light Source: A high-intensity Xenon arc lamp to provide a continuous spectrum of light.

-

Monochromators: Excitation and emission monochromators (typically diffraction grating) to select specific wavelengths.

-

Sample Holder: A temperature-controlled cuvette holder.

-

Detector: A photomultiplier tube (PMT) or other sensitive light detector.

2. Sample Preparation

-

Solvent Selection: Choose a suitable solvent in which the fluorophore is soluble and stable. For this compound, ethanol (B145695) or phosphate-buffered saline (PBS) are commonly used.

-

Concentration: Prepare a dilute solution of the fluorophore. The absorbance of the solution at the excitation maximum should be low (typically < 0.05) to avoid inner filter effects.

-

Cuvette: Use a quartz cuvette for measurements in the UV-visible range.

3. Instrument Setup and Calibration

-

Warm-up: Allow the spectrofluorometer's lamp to warm up and stabilize for the manufacturer-recommended time (often 30 minutes).

-

Slit Widths: Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal-to-noise. A common starting point is 5 nm for both.

-

Wavelength Calibration: Perform a wavelength calibration according to the instrument's protocol, if required.

4. Measurement of the Excitation Spectrum

-

Set Emission Wavelength: Set the emission monochromator to the expected emission maximum of the fluorophore (e.g., 622 nm for this compound).

-

Scan Excitation Wavelengths: Scan a range of excitation wavelengths (e.g., 400 nm to 610 nm for this compound).

-

Record Data: Record the fluorescence intensity at each excitation wavelength. The resulting plot of intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum corresponds to the excitation maximum (λex).

5. Measurement of the Emission Spectrum

-

Set Excitation Wavelength: Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan Emission Wavelengths: Scan a range of emission wavelengths, starting at a wavelength slightly longer than the excitation wavelength to avoid Rayleigh scatter (e.g., for this compound with λex at 594 nm, start the scan at 605 nm).

-

Record Data: Record the fluorescence intensity at each emission wavelength. This produces the fluorescence emission spectrum, and its peak represents the emission maximum (λem).

6. Data Correction

-

Blank Subtraction: Measure the spectrum of the solvent alone (the blank) using the same settings and subtract it from the sample's spectrum to remove background signals, including Raman scattering from the solvent.

-

Instrumental Correction: For accurate spectra, especially for quantum yield calculations, it is crucial to correct for the wavelength-dependent output of the lamp and the wavelength-dependent sensitivity of the detector. This is typically done using correction files provided by the instrument manufacturer or determined using standard lamps and detectors.

This in-depth guide provides the essential information for utilizing this compound in fluorescence-based applications. By understanding its core spectroscopic properties and employing standardized measurement protocols, researchers can ensure accurate and reproducible results in their scientific endeavors.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. This compound | Products | Leica Microsystems [leica-microsystems.com]

- 3. This compound NHS ester BioReagent,fluorescence, =60 couplingtoamines 670269-33-7 [sigmaaldrich.com]

- 4. This compound | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. jenabioscience.com [jenabioscience.com]

ATTO 590 quantum yield and fluorescence lifetime

An In-depth Technical Guide to the Photophysical Properties of ATTO 590 For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of the fluorescent dye this compound, specifically its quantum yield and fluorescence lifetime. It includes a summary of its key characteristics, detailed experimental protocols for their measurement, and diagrams illustrating common experimental workflows.

Core Photophysical Properties of this compound

This compound is a fluorescent label based on the rhodamine dye structure, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4][5][6][7] These characteristics make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[3][4][5][8][9][10] The dye is moderately hydrophilic and is available with various reactive groups, such as NHS ester and maleimide, for labeling proteins, antibodies, and other molecules.[1][2][6][7]

Quantitative Data Summary

The key photophysical parameters of this compound are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.

| Parameter | Value | Reference |

| Fluorescence Quantum Yield (ηfl) | 0.80 (80%) | [3][9][11] |

| Fluorescence Lifetime (τfl) | 3.7 ns | [3][9][11] |

| Excitation Maximum (λabs) | 593 - 594 nm | [3][8][9][11][12][13] |

| Emission Maximum (λem) | 622 - 624 nm | [3][8][9][11][12][13] |

| Molar Extinction Coefficient (εmax) | 120,000 M⁻¹cm⁻¹ | [3][8][11][12][13] |

| Correction Factor (CF₂₈₀) | 0.43 - 0.44 | [9][11][12] |

Experimental Protocols

Accurate determination of quantum yield and fluorescence lifetime requires careful experimental design and execution. The following sections detail the standard methodologies for these measurements.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The most common method for its determination is the comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[14][15]

Protocol: Comparative Method for Quantum Yield Determination

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and spectral properties that overlap with this compound.

-

Sample Preparation:

-

Prepare a series of dilutions for both the this compound sample and the standard in a high-purity, spectroscopic-grade solvent.[16]

-

The concentrations should be adjusted to ensure that the absorbance at the excitation wavelength is low (typically between 0.02 and 0.1) to prevent inner filter effects.[14]

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectra for all prepared dilutions of the sample and the standard.

-

Record the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.

-

It is critical that the excitation wavelength and all instrument settings (e.g., slit widths) are kept identical for all measurements of the sample and the standard.

-

-

Data Analysis:

-

Correct the recorded emission spectra for the wavelength-dependent sensitivity of the detector.

-

Integrate the corrected fluorescence intensity over the entire emission band for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound sample and the standard.

-

The relationship should be linear, and the gradient (slope) of this line should be determined for both.

-

-

Calculation: The quantum yield of the this compound sample (Φₓ) is calculated using the following equation:[14]

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions. If the same solvent is used, this term cancels out.

-

Measurement of Fluorescence Lifetime

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is the most widely used and robust technique for measuring fluorescence lifetimes in the nanosecond range.[17][18][19]

Protocol: Time-Correlated Single Photon Counting (TCSPC)

-

Instrumentation Setup: A typical TCSPC setup consists of a high-repetition pulsed light source (e.g., a diode laser or LED), a sample holder, emission filters, a single-photon sensitive detector (e.g., PMT or SPAD), and TCSPC electronics.[18]

-

Excitation: The this compound sample is excited by the pulsed laser at a wavelength near its absorption maximum (e.g., 594 nm). The laser pulse provides the "start" signal for the timing electronics.[18]

-

Photon Detection: Emitted photons are collected and passed through a filter to isolate the fluorescence from scattered excitation light. The detector registers the arrival of a single photon, which generates the "stop" signal.[18]

-

Time Measurement: The TCSPC electronics measure the time delay between the laser pulse (start) and the detection of the emitted photon (stop) with picosecond resolution.[17][19]

-

Histogram Generation: This process is repeated thousands or millions of times. The measured time delays are collected and sorted into a histogram, which plots the number of photons detected versus the time after the excitation pulse. This histogram represents the fluorescence decay curve.[18][19]

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution to account for the temporal spread of the instrument itself.

-

The experimental fluorescence decay curve is fitted to an exponential decay model, often requiring deconvolution with the IRF.

-

The fluorescence lifetime (τ) is extracted from the parameters of the fitted decay function.

-

Visualizations

The following diagrams illustrate the experimental workflows for measuring the photophysical properties of this compound and a common bioconjugation application.

Caption: Workflow for determining fluorescence quantum yield using the comparative method.

Caption: Workflow for measuring fluorescence lifetime via Time-Correlated Single Photon Counting.

Caption: General workflow for covalent labeling of proteins with this compound NHS ester.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. This compound NHS-ester, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- 5. This compound | Products | Leica Microsystems [leica-microsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 11. spectra.arizona.edu [spectra.arizona.edu]

- 12. jenabioscience.com [jenabioscience.com]

- 13. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 16. Making sure you're not a bot! [opus4.kobv.de]

- 17. horiba.com [horiba.com]

- 18. Time-resolved Fluorescence | PicoQuant [picoquant.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

ATTO 590: A Technical Guide to Photostability and Thermal Stability for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

ATTO 590, a fluorescent dye belonging to the rhodamine family, has emerged as a valuable tool in a wide array of high-sensitivity applications, from single-molecule detection to super-resolution microscopy.[1][2][3] Its popularity stems from a combination of strong absorption, high fluorescence quantum yield, and, most notably, exceptional photostability and thermal stability.[2][3] This technical guide provides an in-depth analysis of these critical stability characteristics, presenting available quantitative data, detailed experimental protocols, and visualizations to aid researchers in optimizing their experimental designs.

Core Photophysical and Chemical Properties

This compound is characterized by its strong absorption of light in the orange-red region of the spectrum and a distinct emission in the red region. This large Stokes shift is advantageous for minimizing self-quenching and improving the signal-to-noise ratio in fluorescence imaging.[3] The dye is moderately hydrophilic and its fluorescence characteristics are notably insensitive to environmental changes such as pH.[3]

Below is a summary of the key photophysical properties of this compound:

| Property | Value | Reference(s) |

| Absorption Maximum (λ_abs_) | 593 - 594 nm | [4][5] |

| Emission Maximum (λ_em_) | 622 - 624 nm | [4][5] |

| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [2][4] |

| Fluorescence Quantum Yield (Φ_f_) | 80% | [2][4] |

| Fluorescence Lifetime (τ) | 3.7 ns | [2][4] |

| Chemical Stability | Stable over a wide pH range |

Photostability of this compound

Photostability, the ability of a fluorophore to resist photodegradation when exposed to light, is a critical parameter for quantitative and long-term imaging experiments. This compound is renowned for its superior photostability, often recommended as a substitute for other dyes like Alexa Fluor® 594 where enhanced stability is required.[5] This robustness is attributed to its rigid molecular structure, which minimizes non-radiative decay pathways.[3]

Comparative Photostability Data for ATTO Dyes

To provide context, the following table includes photostability data for a related ATTO dye, ATTO 565, which shares structural similarities with this compound.

| Dye | Experimental Conditions | Survival Time / Bleaching Characteristics | Reference(s) |

| This compound | Single molecules on glass and various aluminum/gold (Al/Au) zero-mode waveguides (ZMWs). | Survival time is substrate-dependent, with fitting of photobleaching time to a single exponential decay. | [6] |

| ATTO 565 | Immobilized on a glass surface. | Average bleaching times of 18.2 s, 21.8 s, and 63.0 s under illumination intensities of 1136 W/cm², 568 W/cm², and 284 W/cm², respectively. |

It is important to note that photostability is highly dependent on the experimental environment, including the mounting medium, presence of antifade reagents, and the intensity and wavelength of the excitation light.

Thermal Stability of this compound

ATTO dyes are recognized for their high thermal stability, maintaining their structural and fluorescent integrity even through repeated thermal cycling, such as in quantitative PCR (qPCR) applications.[7] This makes this compound a reliable choice for experiments involving temperature changes.

Currently, specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not publicly available. However, the general characterization of rhodamine dyes, to which this compound belongs, indicates good thermal robustness. For long-term storage, it is recommended to store this compound conjugates at -20°C to avoid repeated freezing and thawing cycles and to protect them from light.

Experimental Protocols and Workflows

To facilitate the use of this compound in research, this section provides detailed experimental protocols for common applications.

Measuring Photostability

A standardized method for quantifying the photostability of a fluorophore is crucial for comparing different dyes and optimizing imaging conditions.

Objective: To determine the photobleaching rate of this compound under specific and controlled illumination conditions.

Materials:

-

Fluorescence microscope (confocal or widefield) with a suitable laser line for exciting this compound (e.g., 561 nm or 594 nm).

-

High-sensitivity camera (e.g., sCMOS or EMCCD).

-

Objective lens with a high numerical aperture.

-

Sample labeled with this compound (e.g., immobilized dye molecules, fixed cells).

-

Image analysis software (e.g., ImageJ/Fiji).

Procedure:

-

Sample Preparation: Prepare a sample with a uniform distribution of this compound. This could be a solution of the dye immobilized in a polymer film or a biological sample stained with an this compound conjugate.

-

Microscope Setup:

-

Turn on the microscope and the excitation light source.

-

Select the appropriate filter set for this compound.

-

Set the laser power to a constant and known intensity. It is advisable to use a power level that provides a good signal-to-noise ratio without causing instantaneous bleaching.

-

-

Image Acquisition:

-

Locate a region of interest (ROI) with consistent fluorescence.

-

Acquire a time-lapse series of images under continuous illumination. The time interval between frames should be kept constant.

-

Continue imaging until the fluorescence intensity has decreased to at least 50% of its initial value.

-

-

Data Analysis:

-

Open the image series in the analysis software.

-

Measure the mean fluorescence intensity within the ROI for each frame.

-

Correct for background fluorescence by subtracting the mean intensity of a region without any fluorophores.

-

Plot the background-corrected fluorescence intensity as a function of time.

-

Fit the resulting decay curve to a single or double exponential function to determine the photobleaching half-life (t_1/2_).

-

Immunofluorescence Staining

This compound is an excellent choice for immunofluorescence due to its brightness and photostability, allowing for high-resolution and long-term imaging.

Objective: To label a specific protein in fixed cells using an indirect immunofluorescence protocol with an this compound-conjugated secondary antibody.

Materials:

-

Cells grown on coverslips.

-

Phosphate-buffered saline (PBS).

-

Fixation solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS).

-

Primary antibody specific to the target protein.

-

This compound-conjugated secondary antibody.

-

Mounting medium (preferably with an antifade reagent).

Procedure:

-

Cell Culture and Fixation:

-

Culture cells to the desired confluency on coverslips.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if the target protein is intracellular).

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Dilute the primary antibody in the blocking buffer to its optimal concentration.

-

Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Dilute the this compound-conjugated secondary antibody in the blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS, protected from light.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the samples using a fluorescence microscope with the appropriate excitation and emission filters for this compound.

-

Single-Molecule FRET (smFRET)

The high photostability and quantum yield of this compound make it a suitable acceptor fluorophore in smFRET experiments, enabling the study of molecular dynamics and interactions over extended periods.

Objective: To perform a single-molecule FRET experiment using a donor-ATTO 590 acceptor pair to study conformational changes in a biomolecule.

Experimental Setup:

-

A total internal reflection fluorescence (TIRF) microscope is commonly used for surface-immobilized smFRET.

-

A laser for exciting the donor fluorophore (e.g., a green laser for a Cy3 donor).

-

Dichroic mirrors and emission filters to separate the donor and acceptor fluorescence signals.

-

A sensitive camera (EMCCD) to detect the single-molecule fluorescence.

Workflow:

-

Sample Preparation:

-

Label the biomolecule of interest with the donor and this compound acceptor dyes at specific sites.

-

Immobilize the labeled biomolecules on a passivated coverslip surface at a low density to ensure individual molecules can be resolved.

-

-

Data Acquisition:

-

Illuminate the sample with the donor excitation laser.

-

Simultaneously record the fluorescence intensity time traces from both the donor and acceptor channels.

-

-

Data Analysis:

-

Identify single-molecule events and extract the corresponding donor and acceptor intensity traces.

-

Correct for background noise and spectral crosstalk.

-

Calculate the FRET efficiency for each time point using the formula: E = I_A / (I_A + γI_D), where I_A and I_D are the acceptor and donor intensities, and γ is a correction factor.

-

Analyze the FRET efficiency histograms and time traces to identify different conformational states and their dynamics.

-

Conclusion

This compound stands out as a robust and reliable fluorescent dye for demanding research applications. Its exceptional photostability and thermal stability, combined with its excellent photophysical properties, make it an ideal choice for quantitative fluorescence microscopy, single-molecule studies, and other advanced imaging techniques. By understanding its stability characteristics and utilizing optimized experimental protocols, researchers can fully leverage the capabilities of this compound to obtain high-quality, reproducible data. Further quantitative characterization of its photobleaching quantum yield and thermal decomposition profile would be beneficial for the scientific community to enable even more precise experimental design and data interpretation.

References

- 1. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. This compound | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 6. researchgate.net [researchgate.net]

- 7. Why choose ATTO Dyes for quantitative and digital PCR Probes? [eurogentec.com]

ATTO 590 Molar Extinction Coefficient in PBS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molar extinction coefficient of the fluorescent dye ATTO 590, with a specific focus on its properties in Phosphate Buffered Saline (PBS). This document is intended to serve as a comprehensive resource for researchers utilizing this compound in applications such as single-molecule detection, high-resolution microscopy, flow cytometry, and fluorescence in-situ hybridization (FISH).

Core Spectroscopic Properties of this compound in PBS

This compound, a rhodamine-based fluorescent label, is characterized by its strong absorption, high fluorescence quantum yield, and significant photostability.[1][2][3][4] The molar extinction coefficient (ε) is a critical parameter for quantitative spectroscopic measurements, as it relates the absorbance of a substance to its concentration according to the Beer-Lambert law.

The definitive spectroscopic properties of this compound in PBS at a pH of 7.4 are summarized below.

| Parameter | Value | Unit |

| Molar Extinction Coefficient (εmax) | 120,000 | M-1cm-1 |

| Absorption Maximum (λabs) | 594 | nm |

| Fluorescence Maximum (λem) | 624 | nm |

| Quantum Yield (η) | 80 | % |

| Fluorescence Lifetime (τ) | 3.7 | ns |

| Data sourced from ATTO-TEC GmbH datasheets, explicitly stating measurements were conducted in Phosphate Buffered Saline (PBS), pH 7.4.[5] |

Experimental Protocol: Determination of Molar Extinction Coefficient

The following is a generalized experimental protocol for the determination of the molar extinction coefficient of a fluorescent dye such as this compound in PBS. This method is based on standard spectrophotometric techniques.

1. Materials and Reagents:

-

This compound, solid form (e.g., NHS ester or carboxylic acid)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

High-purity solvent for stock solution (e.g., Dimethylsulfoxide, DMSO)

-

Spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Cuvettes with a 1 cm path length

2. Preparation of Stock Solution:

-

Accurately weigh a small amount of the this compound solid using an analytical balance.

-

Dissolve the dye in a minimal amount of a suitable organic solvent, such as DMSO, to create a concentrated stock solution. The high solubility in an organic solvent ensures accurate initial weighing and dissolution.

-

Record the exact mass and the final volume of the stock solution to calculate the precise concentration.

3. Preparation of Dilution Series in PBS:

-

Perform a serial dilution of the concentrated stock solution with PBS (pH 7.4) to prepare a series of solutions with decreasing concentrations.

-

The final concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0 at the absorption maximum.

4. Spectrophotometric Measurement:

-

Using a spectrophotometer, measure the absorbance spectrum of each dilution in a 1 cm path length cuvette.

-

Use PBS as the blank reference to zero the spectrophotometer.

-

Identify the wavelength of maximum absorbance (λmax) for this compound, which should be approximately 594 nm.[1][5]

-

Record the absorbance value at λmax for each concentration.

5. Calculation of the Molar Extinction Coefficient:

-

According to the Beer-Lambert law, A = εcl, where:

-

A is the absorbance at λmax

-

ε is the molar extinction coefficient (M-1cm-1)

-

c is the molar concentration of the dye (M)

-

l is the path length of the cuvette (typically 1 cm)

-

-

Plot a graph of absorbance (A) at λmax versus concentration (c).

-

The data points should form a straight line passing through the origin.

-

The slope of this line is the molar extinction coefficient (ε).

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for determining the molar extinction coefficient.

Caption: The Beer-Lambert Law.

References

- 1. This compound | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 2. This compound tetrazine, 0,2mg | Products | Leica Microsystems [leica-microsystems.com]

- 3. app.fluorofinder.com [app.fluorofinder.com]

- 4. This compound NHS ester BioReagent,fluorescence, =60 couplingtoamines 670269-33-7 [sigmaaldrich.com]

- 5. spectra.arizona.edu [spectra.arizona.edu]

ATTO 590 Fluorescent Dye: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 is a high-performance fluorescent dye belonging to the rhodamine family of dyes.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability, making it a versatile tool for a wide range of applications in biological research and drug development.[1][2] This guide provides an in-depth overview of the technical specifications, experimental protocols, and key applications of this compound, designed to enable researchers to effectively integrate this powerful fluorophore into their experimental workflows. This compound is particularly well-suited for advanced imaging techniques such as single-molecule detection and super-resolution microscopy, including Stimulated Emission Depletion (STED), PALM, and dSTORM.[1][2]

Core Photophysical and Chemical Properties

This compound exhibits excellent spectral properties, with an absorption maximum in the orange region of the visible spectrum and a bright red fluorescence emission. Its key characteristics are summarized in the table below, providing a comprehensive overview for experimental design and data analysis.

| Property | Value | Reference |

| Absorption Maximum (λ_abs_) | 594 nm | [3] |

| Emission Maximum (λ_em_) | 624 nm | [3] |

| Molar Extinction Coefficient (ε_max_) | 120,000 M⁻¹cm⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | 0.80 | [1] |

| Fluorescence Lifetime (τ) | 3.7 ns | [1] |

| Molecular Weight (as free acid) | ~691 g/mol | |

| Chemical Class | Rhodamine | [1][2] |

| Solubility | Moderately hydrophilic | [1] |

Chemical Reactivity and Labeling Chemistries

This compound is available with a variety of reactive groups, enabling the covalent labeling of a wide range of biomolecules, including proteins, nucleic acids, and small molecules. The choice of reactive chemistry depends on the target functional group on the biomolecule of interest.

| Reactive Group | Target Functional Group | pH Optimum | Key Considerations |

| NHS-ester | Primary amines (-NH₂) | 8.0 - 9.0 | Commonly used for labeling lysine (B10760008) residues in proteins and amine-modified oligonucleotides. |

| Maleimide (B117702) | Thiols (-SH) | 7.0 - 7.5 | Ideal for labeling cysteine residues in proteins, providing site-specific modification. |

| Phalloidin (B8060827) | F-actin | N/A | A high-affinity probe for visualizing the actin cytoskeleton. |

| Azide/Alkyne | Alkyne/Azide | N/A | Used in "click chemistry" for highly specific and efficient bioconjugation. |

Experimental Protocols

Detailed methodologies for common labeling and staining procedures are provided below. These protocols serve as a starting point and may require optimization based on the specific experimental context.

Amine-Reactive Labeling of Proteins with this compound NHS-ester

This protocol describes the labeling of primary amines, such as those on lysine residues of proteins, using this compound N-hydroxysuccinimidyl (NHS) ester.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound NHS-ester

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer (pH 8.3)

-

Gel filtration column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Protein Preparation: Dissolve the protein in an amine-free buffer such as PBS. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS. Adjust the pH of the protein solution to 8.3 by adding the 1 M sodium bicarbonate buffer to a final concentration of 100 mM. The optimal protein concentration is typically between 2-10 mg/mL.

-

Dye Preparation: Immediately before use, dissolve the this compound NHS-ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: Add the dissolved this compound NHS-ester to the protein solution. A molar excess of the dye is typically required, with the exact ratio depending on the protein and the desired degree of labeling. A good starting point is a 3-fold molar excess of the dye.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute is the this compound-labeled protein.

Thiol-Reactive Labeling of Proteins with this compound Maleimide

This protocol is for the site-specific labeling of cysteine residues in proteins using this compound maleimide.

Materials:

-

Protein of interest containing free thiol groups

-

This compound maleimide

-

Anhydrous DMF or DMSO

-

Reaction buffer (e.g., PBS, pH 7.0-7.5)

-

Reducing agent (optional, e.g., TCEP or DTT)

-

Quenching reagent (e.g., glutathione)

-

Gel filtration column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein in a reaction buffer at a pH between 7.0 and 7.5. If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like TCEP or DTT. If DTT is used, it must be removed before adding the maleimide.

-

Dye Preparation: Freshly prepare a 10 mg/mL solution of this compound maleimide in anhydrous DMF or DMSO.

-

Labeling Reaction: Add the dissolved this compound maleimide to the protein solution. A 1.3-fold molar excess of the dye over the protein is a common starting point.

-

Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.

-

Quenching (Optional): Add a small excess of a low molecular weight thiol like glutathione (B108866) to quench any unreacted maleimide.

-

Purification: Purify the labeled protein from the free dye and quenching reagent using a gel filtration column.

F-Actin Staining with this compound Phalloidin

This protocol outlines the procedure for staining filamentous actin (F-actin) in fixed cells.

Materials:

-

Fixed and permeabilized cells on coverslips

-

This compound Phalloidin

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA) (optional)

Procedure:

-

Stock Solution Preparation: Dissolve the lyophilized this compound phalloidin in methanol to create a stock solution. For example, 10 nmol can be dissolved in 500 µL of methanol.[3] Store this stock solution at -20°C.

-

Staining Solution Preparation: Dilute the stock solution in PBS to the desired working concentration. A common dilution is 20-30 µL of the stock solution in 1 mL of PBS.[3]

-

Blocking (Optional): To reduce non-specific binding, you can pre-incubate the fixed and permeabilized cells with PBS containing 1% BSA for 30 minutes.

-

Staining: Add the staining solution to the cells and incubate for 20-90 minutes at room temperature, protected from light.

-

Washing: Wash the cells 2-3 times with PBS to remove unbound phalloidin conjugate.

-

Mounting and Imaging: Mount the coverslips and proceed with fluorescence microscopy.

Applications and Visualizations

This compound is a versatile dye with numerous applications in cellular and molecular biology. Its brightness and photostability make it an excellent choice for demanding imaging techniques.

Super-Resolution Microscopy (STED)

This compound is well-suited for STED microscopy, a super-resolution technique that overcomes the diffraction limit of light. In a typical two-color STED setup, this compound can be paired with another dye like ATTO 647N.[4] The use of a single pulsed laser for excitation and depletion, combined with gated timing circuits, allows for the separation of the two color channels with minimal crosstalk.[4]

Visualizing Signaling Events with FRET

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and conformational changes in real-time. A FRET pair consisting of a donor fluorophore and an acceptor fluorophore can be used to create biosensors that report on specific cellular events. This compound can serve as an excellent acceptor for a donor like ATTO 488. For instance, an ATTO 488/ATTO 590 FRET pair has been successfully used to monitor the integrity and trafficking of siRNA in living cells.

In this application, the siRNA is dual-labeled with the donor (ATTO 488) on one strand and the acceptor (this compound) on the complementary strand. When the siRNA is intact, the two dyes are in close proximity, resulting in high FRET efficiency (emission from the acceptor upon donor excitation). If the siRNA is degraded, the strands separate, leading to a loss of FRET.

Tracking Receptor Internalization

Fluorescently labeled antibodies are crucial tools for studying the trafficking of cell surface receptors, a key aspect of many signaling pathways. An antibody specific to an extracellular domain of a receptor can be conjugated with this compound. Upon binding to the receptor, the fluorescent signal can be tracked over time to monitor its internalization and subsequent intracellular fate.

Conclusion

This compound is a robust and versatile fluorescent dye that offers significant advantages for a wide array of bio-imaging and analytical applications. Its superior photophysical properties, combined with the availability of various reactive forms, make it an invaluable tool for researchers in cell biology, neuroscience, and drug discovery. The detailed protocols and application examples provided in this guide are intended to facilitate the successful implementation of this compound in your research, enabling new insights into complex biological processes.

References

ATTO 590 Dye: A Comprehensive Technical Guide for Advanced Fluorescence Applications

For Immediate Release

This technical guide provides an in-depth overview of the ATTO 590 fluorescent dye, a powerful tool for researchers, scientists, and drug development professionals. This document details the dye's structure and properties, offers comprehensive experimental protocols for its various applications, and presents visualizations of relevant biological pathways and experimental workflows.

Core Properties of this compound

This compound is a fluorescent label belonging to the rhodamine class of dyes.[1][2][3][4] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][3][4] These features make it highly suitable for a wide range of applications, including single-molecule detection, high-resolution microscopy techniques like STED, PALM, and dSTORM, as well as flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).[1][2][5] The dye is moderately hydrophilic and is supplied as a mixture of two isomers with virtually identical spectral properties.[1][3][5]

The chemical structure of the this compound para-isomer cation is characterized as a xanthene dye, a dicarboxylic acid, an organic heteropentacyclic compound, and an organic cation.[6]

Spectral and Photophysical Properties

The key spectral and photophysical characteristics of this compound are summarized in the table below. These properties are crucial for designing and optimizing fluorescence-based experiments.

| Property | Value | Reference |

| Absorption Maximum (λabs) | 593 - 594 nm | [1][5] |

| Emission Maximum (λem) | 621 - 624 nm | [1][7] |

| Molar Extinction Coefficient (ε) | 120,000 M-1cm-1 | [1][5] |

| Fluorescence Quantum Yield (Φ) | 0.80 | [3] |

| Fluorescence Lifetime (τ) | 3.7 ns | [3] |

Experimental Protocols

This compound can be conjugated to various biomolecules, including proteins and nucleic acids, through different reactive groups. The following sections provide detailed protocols for common labeling procedures and applications.

Labeling of Proteins and Oligonucleotides

This compound is available in several reactive forms, with NHS esters and maleimides being the most common for labeling proteins and other molecules with primary amine and thiol groups, respectively.

2.1.1. Amine-Reactive Labeling using this compound NHS Ester

This protocol is suitable for labeling proteins and amine-modified oligonucleotides.

-

Materials:

-

This compound NHS ester

-

Protein or amine-modified oligonucleotide solution

-

Amine-free buffer (e.g., PBS, HEPES)

-

Sodium bicarbonate buffer (1 M, pH 8.3-9.0)

-

Anhydrous, amine-free DMSO or DMF

-

Gel filtration column (e.g., Sephadex G-25)

-

-

Procedure:

-

Prepare the Protein/Oligonucleotide Solution: Dissolve the protein or oligonucleotide in an amine-free buffer. For optimal labeling, the protein concentration should be at least 2 mg/mL.[8] Adjust the pH of the solution to 8.3-9.0 by adding the sodium bicarbonate buffer.[8]

-

Prepare the Dye Solution: Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to a concentration of 1-10 mg/mL.

-

Conjugation: Add the dye solution to the protein/oligonucleotide solution. The optimal molar ratio of dye to protein/oligonucleotide should be determined empirically, but a 2 to 10-fold molar excess of the dye is a good starting point.[9]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or shaking, protected from light.[8]

-

Purification: Separate the labeled conjugate from the unreacted dye using a gel filtration column.

-

2.1.2. Thiol-Reactive Labeling using this compound Maleimide (B117702)

This protocol is designed for labeling proteins and other molecules containing free thiol groups.

-

Materials:

-

This compound maleimide

-

Protein or thiol-containing molecule solution

-

Thiol-free buffer (e.g., PBS, HEPES, pH 7.0-7.5)

-

Anhydrous, amine-free DMSO or DMF

-

Reducing agent (optional, e.g., DTT or TCEP)

-

Gel filtration column (e.g., Sephadex G-25)

-

-

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in a thiol-free buffer at a pH of 7.0-7.5.[2][10] If necessary, reduce any disulfide bonds by incubating with a reducing agent like DTT or TCEP.[10] If DTT is used, it must be removed before adding the dye.[10]

-

Prepare the Dye Solution: Immediately before use, dissolve the this compound maleimide in DMSO or DMF to a concentration of 10-20 mM.[10]

-

Conjugation: Add the dye solution to the protein solution, typically at a 10 to 20-fold molar excess.[11]

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[2][11]

-

Purification: Remove the unreacted dye using a gel filtration column.[2]

-

Immunofluorescence Staining

This protocol outlines the general steps for using an this compound-conjugated secondary antibody for immunocytochemistry.

-

Materials:

-

Cells cultured on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)

-

Primary antibody

-

This compound-conjugated secondary antibody

-

Mounting medium

-

-

Procedure:

-

Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips.

-

Fixation: Rinse the cells with PBS and then fix with the fixation buffer for 10-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[12]

-

Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Stimulated Emission Depletion (STED) Microscopy

This compound is a suitable dye for STED microscopy, a super-resolution imaging technique.

-

Instrumentation: A STED microscope equipped with an excitation laser line around 590-594 nm and a STED laser line, typically at 775 nm, is required.[13]

-

Sample Preparation: Prepare samples as for standard immunofluorescence, ensuring optimal labeling density and the use of a suitable mounting medium.

-

Imaging Workflow:

-

Confocal Imaging: Initially, locate the region of interest and acquire a standard confocal image to assess the sample and labeling quality.

-

STED Imaging: Switch to STED mode. Optimize the excitation and STED laser powers to achieve the desired resolution while minimizing photobleaching. The STED laser depletes the fluorescence in the periphery of the excitation spot, leading to a smaller effective focal spot and thus higher resolution.

-

Image Acquisition: Acquire the STED image. It is often beneficial to average multiple frames to improve the signal-to-noise ratio.

-

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a conceptual GPCR signaling pathway that can be studied using FRET with an this compound-based sensor and a typical experimental workflow for immunofluorescence.

Caption: Conceptual GPCR signaling pathway suitable for FRET analysis.

Caption: A typical experimental workflow for immunofluorescence staining.

References

- 1. This compound | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 2. This compound Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. This compound | Products | Leica Microsystems [leica-microsystems.com]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. This compound para-isomer(1+) | C36H37N2O5+ | CID 25164066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 8. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 9. spectra.arizona.edu [spectra.arizona.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 12. med.upenn.edu [med.upenn.edu]

- 13. imperial.ac.uk [imperial.ac.uk]

ATTO 590: A Technical Guide to Hydrophilicity and Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrophilicity and solubility characteristics of the fluorescent dye ATTO 590. While direct quantitative data for this compound's octanol-water partition coefficient (logP) and specific solubility values in various solvents are not extensively published, this guide synthesizes available information and presents detailed experimental protocols for their determination.

Introduction to this compound

This compound is a fluorescent label belonging to the rhodamine class of dyes.[1] It is characterized by strong absorption, a high fluorescence quantum yield, and excellent thermal and photostability.[1] These properties make it a valuable tool in a wide range of applications, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1]

Structurally, ATTO dyes, including this compound, feature a rigid chromophore, which prevents the formation of isomers in solution and ensures consistent optical properties largely independent of the solvent and temperature. Many ATTO dyes are noted for their good water solubility.[2] this compound itself is consistently described as being moderately hydrophilic.[1][2]

Hydrophilicity of this compound

Hydrophilicity, a critical parameter for any molecule used in aqueous biological systems, is often quantified by the octanol-water partition coefficient (logP). This value represents the ratio of a compound's concentration in a nonpolar solvent (octanol) to its concentration in a polar solvent (water) at equilibrium. A lower logP value indicates higher hydrophilicity.

Solubility of this compound

The solubility of a fluorescent dye is a key factor for its practical application in labeling and imaging experiments. This compound is reported to have good water solubility.[2] For many fluorescent dyes, including those in the ATTO family, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are also commonly used to prepare concentrated stock solutions.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in various solvents (e.g., in mg/mL or mmol/L) is not extensively documented in readily accessible datasheets or scientific literature. The following table summarizes the available qualitative information.

| Property | Description | Source |

| Hydrophilicity | Moderately hydrophilic | [1][2] |

| Water Solubility | Good | [2] |

| Common Solvents for Stock Solutions | DMSO, DMF | General knowledge for fluorescent dyes |

Experimental Protocols for Determining Hydrophilicity and Solubility

To enable researchers to obtain precise quantitative data for this compound, this section provides detailed experimental protocols for the determination of its octanol-water partition coefficient (logP) and solubility.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This protocol is based on the classical and highly reliable shake-flask method.

Materials:

-

This compound (solid form)

-

1-Octanol (B28484) (reagent grade, pre-saturated with water)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Pre-saturated Solvents:

-

Mix equal volumes of 1-octanol and PBS (pH 7.4) in a separatory funnel.

-

Shake vigorously for 10 minutes and then allow the phases to separate completely overnight.

-

Collect the octanol (B41247) (top layer) and PBS (bottom layer) into separate, sealed containers. These are your pre-saturated solvents.

-

-

Preparation of this compound Stock Solution:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the pre-saturated PBS to create a stock solution with a concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Partitioning:

-

In a centrifuge tube, combine a known volume of the this compound stock solution in PBS with an equal volume of pre-saturated 1-octanol.

-

Cap the tube tightly and vortex vigorously for 5 minutes to ensure thorough mixing and facilitate partitioning.

-

Let the tube stand to allow for initial phase separation.

-

-

Equilibration and Phase Separation:

-

Centrifuge the tube at a sufficient speed and duration (e.g., 2000 x g for 10 minutes) to ensure complete separation of the octanol and aqueous phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from the aqueous (bottom) phase and the octanol (top) phase using separate, clean pipettes.

-

Measure the absorbance of each aliquot at the maximum absorption wavelength (λmax) of this compound (approximately 593 nm) using the UV-Vis spectrophotometer. Use the corresponding pre-saturated solvent as the blank.

-

If necessary, dilute the samples with their respective pre-saturated solvents to bring the absorbance into the linear range of the instrument. Account for any dilution factors in the final calculation.

-

-

Calculation of LogP:

-

Using a previously established calibration curve of this compound in both pre-saturated PBS and pre-saturated 1-octanol, determine the concentration of the dye in each phase.

-

Calculate the partition coefficient (P) using the following formula:

-

P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

-

-

The LogP is the base-10 logarithm of P:

-

LogP = log10(P)

-

-

Determination of Solubility by Spectrophotometric Method

This protocol allows for the determination of the saturation solubility of this compound in a given solvent.

Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., water, PBS, DMSO)

-

Small vials with screw caps

-

Orbital shaker or vortex mixer

-

Microcentrifuge or centrifuge

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. The amount should be more than what is expected to dissolve.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials on an orbital shaker or vortex them intermittently at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed to pellet the undissolved solid this compound.

-

-

Preparation of Dilutions:

-

Carefully withdraw a known volume of the supernatant from each vial, being cautious not to disturb the pellet.

-

Perform a series of accurate serial dilutions of the supernatant with the same solvent. The final concentrations of the dilutions should fall within the linear range of the spectrophotometer.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of each diluted sample at the λmax of this compound using the pure solvent as a blank.

-

-

Calculation of Solubility:

-

Using a pre-determined molar extinction coefficient (ε) for this compound in the specific solvent, calculate the concentration of the diluted samples using the Beer-Lambert law (A = εcl).

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in that solvent.

-

The solubility can be expressed in various units, such as mg/mL or mol/L.

-

Diagrams

Caption: Experimental workflows for determining the hydrophilicity and solubility of this compound.

Conclusion

This compound is a versatile and robust fluorescent dye with favorable properties for a multitude of life science applications. Its moderate hydrophilicity and good water solubility make it suitable for use in aqueous environments. While precise quantitative data on its hydrophilicity and solubility are not widely published, the detailed experimental protocols provided in this guide offer a clear pathway for researchers to determine these critical parameters in their own laboratories. Understanding these properties is essential for optimizing experimental design and ensuring reliable and reproducible results in fluorescence-based assays.

References

ATTO 590: A Technical Guide to its Spectral Properties and Application in Advanced Microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectral and photophysical properties of the fluorescent dye ATTO 590. It details its application in advanced microscopy techniques, with a focus on providing practical experimental protocols for immunofluorescence and Stimulated Emission Depletion (STED) microscopy.

Core Spectral and Photophysical Properties

This compound is a rhodamine-based fluorescent dye known for its high photostability and strong fluorescence emission in the orange-red region of the visible spectrum.[1][2][3] These characteristics make it a versatile tool for a wide range of applications in fluorescence microscopy, including high-resolution techniques such as STED, PALM, and dSTORM.[2][4]

The key spectral and photophysical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 593 - 594 nm | [2][3][4][5] |

| Emission Maximum (λem) | 621 - 624 nm | [2][3][5] |

| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [2][3][5] |

| Fluorescence Quantum Yield (Φ) | ~0.80 | [2][5] |

| Fluorescence Lifetime (τ) | ~3.7 ns | [2][5] |

| Recommended STED Depletion Laser | 775 nm | [6][7] |

Experimental Protocols for Microscopy

The following sections provide detailed methodologies for the use of this compound in common microscopy applications.

Protein Labeling with this compound NHS-Ester

This protocol describes the covalent labeling of proteins with this compound NHS-ester, which reacts with primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS)

-

This compound NHS-ester

-

Anhydrous Dimethylformamide (DMF)

-

1 M Sodium bicarbonate

-

Gel filtration column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL.[8] Ensure the pH of the protein solution is between 8.2 and 8.5 for optimal labeling.[9] If necessary, adjust the pH by adding 1 M sodium bicarbonate to a final concentration of 100 mM.[9]

-

Dye Preparation: Shortly before use, dissolve the this compound NHS-ester in anhydrous DMF to a concentration of 10 mg/mL.[9]

-

Labeling Reaction: Add a 10-fold molar excess of the dissolved this compound NHS-ester to the protein solution.[9] Mix thoroughly and incubate for 1 hour at room temperature, protected from light.[9]

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.[9] Alternatively, dialysis or spin concentrators can be used.[9]

-

Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm and 594 nm.[9] A correction factor is needed to account for the dye's absorbance at 280 nm.[9]

-

Storage: Store the labeled protein under the same conditions as the unlabeled protein, protected from light.[9] For long-term storage, it is recommended to divide the conjugate into small aliquots and store at -20°C or -80°C.[9]

Immunofluorescent Staining Protocol for STED Microscopy

This protocol provides a general guideline for immunofluorescent staining of fixed cells using this compound-conjugated secondary antibodies for subsequent STED microscopy.

Materials:

-

Cells grown on #1.5 coverslips (0.170 ± 0.01 mm thickness)[6]

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

-

Primary antibody specific to the target protein

-

This compound-conjugated secondary antibody

-

Mounting medium (e.g., Mowiol with an anti-bleaching agent)[10]

Procedure:

-

Cell Culture and Fixation:

-

Permeabilization (for intracellular targets):

-

Blocking:

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

Dilute the this compound-conjugated secondary antibody in blocking buffer. A higher concentration (2 to 5-fold higher than for conventional microscopy) might be beneficial for STED to ensure high labeling density.[12]

-

Incubate the cells with the secondary antibody solution for 30-60 minutes at room temperature, protected from light.[11]

-

Wash the cells three times with PBS for 5 minutes each, protected from light.[11]

-

-

Mounting:

Principle of STED Microscopy with this compound

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of light microscopy.[6][7] It utilizes two lasers: an excitation laser to excite the fluorophores (like this compound) and a depletion laser with a donut-shaped beam profile.[6][7]

The process can be visualized as follows:

-

Excitation: A pulsed excitation laser (e.g., at 594 nm for this compound) excites the fluorophores in the focal spot.

-

Depletion: Immediately after excitation, a donut-shaped STED laser beam (e.g., at 775 nm for this compound) is applied.[6][7] This laser forces the excited fluorophores at the periphery of the focal spot back to the ground state through stimulated emission.

-

Signal Detection: The fluorescence signal is then collected only from the center of the donut where the STED laser intensity is zero, effectively narrowing the point spread function and increasing the resolution.[13]

Troubleshooting Common Issues in Staining

| Issue | Possible Cause | Suggested Solution | Reference(s) |

| No or Weak Signal | - Low primary antibody concentration- Inadequate permeabilization- Photobleaching | - Titrate primary antibody concentration- Optimize permeabilization time and detergent concentration- Use an antifade mounting medium | [14][15] |

| High Background | - High antibody concentration- Insufficient blocking- Inadequate washing | - Titrate primary and secondary antibody concentrations- Increase blocking time or try a different blocking agent- Increase the number and duration of washing steps | [14][15] |

| Patchy/Uneven Staining | - Incomplete permeabilization- Uneven antibody distribution | - Ensure complete coverage of the sample with permeabilization buffer- Gently agitate during antibody incubations | [14] |

This guide provides a solid foundation for utilizing this compound in advanced microscopy. For specific applications, further optimization of the protocols may be necessary. Always refer to the manufacturer's instructions for specific reagents and antibodies.

References

- 1. This compound | Products | Leica Microsystems [leica-microsystems.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. This compound | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 4. This compound amine, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- 5. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]

- 6. asrc.gc.cuny.edu [asrc.gc.cuny.edu]

- 7. imperial.ac.uk [imperial.ac.uk]

- 8. jenabioscience.com [jenabioscience.com]

- 9. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

- 13. researchgate.net [researchgate.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. biotium.com [biotium.com]

ATTO 590 for Single-Molecule Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 is a fluorescent dye belonging to the rhodamine class of dyes, recognized for its exceptional photophysical properties that make it highly suitable for single-molecule detection and super-resolution microscopy.[1][2][3] Its strong absorption, high fluorescence quantum yield, and remarkable photostability are key characteristics that enable the visualization and analysis of individual biomolecules, providing unprecedented insights into complex biological processes.[4][5][6] This technical guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for its application in single-molecule techniques, and an example of its use in studying signaling pathways.

This compound is characterized by its strong absorption and high fluorescence quantum yield.[3] It is a moderately hydrophilic dye, which is advantageous for labeling biomolecules in aqueous environments.[2] The dye is available with various reactive groups, such as NHS ester and maleimide, allowing for covalent labeling of primary amines and thiols, respectively, on proteins and nucleic acids.[7][8][9]

Core Photophysical and Chemical Properties

A thorough understanding of the photophysical and chemical properties of this compound is crucial for its effective implementation in single-molecule experiments. The key quantitative data are summarized in the tables below for easy reference and comparison.

| Property | Value | References |

| Excitation Maximum (λex) | 594 nm | [6] |

| Emission Maximum (λem) | 624 nm | [6] |

| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [6] |

| Fluorescence Quantum Yield (Φ) | 0.80 | [3] |

| Fluorescence Lifetime (τ) | 3.7 ns | [3] |

| Molecular Weight (NHS Ester) | ~788 g/mol | |

| Molecular Weight (Maleimide) | ~813 g/mol | [9] |

| Chemical Properties | Description | References |

| Chemical Class | Rhodamine | [2] |

| Hydrophilicity | Moderately hydrophilic | [2] |

| Reactive Groups Available | NHS ester, Maleimide, Alkyne, Azide, etc. | [2] |

| Photostability | High | [3] |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in single-molecule detection. Below are protocols for labeling proteins with this compound and for its use in key single-molecule imaging techniques.

Protein Labeling with this compound NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with this compound NHS ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

-

This compound NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.3

-

Gel filtration column (e.g., Sephadex G-25)

-

Amine-free buffer for purification (e.g., PBS)

Procedure:

-

Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.

-

Dye Solution Preparation: Immediately before use, dissolve this compound NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

-

Labeling Reaction:

-

Add a 5-10 fold molar excess of the reactive dye to the protein solution.

-

Adjust the pH of the reaction mixture to 8.0-8.5 using the sodium bicarbonate buffer.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with an amine-free buffer.

-

Collect the first colored fraction, which contains the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm and 594 nm.

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The DOL is the molar ratio of the dye to the protein.

-

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)

This protocol outlines the general steps for conducting an smFRET experiment using this compound as an acceptor dye.

Materials:

-

Biomolecule of interest (e.g., protein, DNA) labeled with a donor dye (e.g., ATTO 532) and an acceptor dye (this compound).

-

TIRF (Total Internal Reflection Fluorescence) microscope equipped with appropriate lasers for donor excitation and detectors for donor and acceptor emission.

-

Imaging buffer (e.g., PBS) supplemented with an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state quencher (e.g., Trolox) to improve photostability.

Procedure:

-

Sample Immobilization: Immobilize the dual-labeled biomolecules on a passivated glass surface at a low density to ensure individual molecules are well-separated.

-

Imaging:

-

Use a laser to excite the donor dye.

-

Simultaneously record the fluorescence emission from both the donor and acceptor channels using a sensitive camera.

-

-

Data Analysis:

Direct Stochastic Optical Reconstruction Microscopy (dSTORM)

This protocol provides a general workflow for dSTORM imaging using this compound.

Materials:

-

Cells or sample labeled with this compound.

-

dSTORM imaging buffer: typically contains a reducing agent (e.g., β-mercaptoethylamine (MEA) or dithiothreitol (B142953) (DTT)) in a buffer such as PBS. The exact composition needs to be optimized for the specific dye and experimental conditions.[12]

-

A microscope capable of TIRF or HILO (highly inclined and laminated optical sheet) illumination with a high-power laser for inducing photoswitching.

Procedure:

-

Sample Preparation: Prepare the this compound-labeled sample on a coverslip.

-

Imaging:

-

Mount the sample on the microscope and add the dSTORM imaging buffer.

-

Illuminate the sample with a high-power laser at a wavelength near the absorption maximum of this compound to induce blinking (photoswitching between a fluorescent ON state and a dark OFF state).[13]

-

Acquire a long series of images (thousands of frames) to capture the stochastic activation of individual molecules.

-

-

Data Analysis:

-

Use specialized software to localize the center of each fluorescence blink with high precision.

-

Reconstruct a super-resolution image from the coordinates of all localized molecules.[14]

-

Photoactivated Localization Microscopy (PALM)

While PALM traditionally uses photoactivatable fluorescent proteins, organic dyes like this compound can be used in a similar localization-based super-resolution approach, often referred to as paint-based methods or when used with specific activation strategies.

Materials:

-

Sample labeled with this compound.

-

PALM imaging setup with lasers for both activation (e.g., 405 nm) and excitation (e.g., 561 nm).

-

Imaging buffer optimized for single-molecule localization.

Procedure:

-

Sample Preparation: Prepare the this compound-labeled sample on a coverslip.

-

Imaging:

-

Use a low-power activation laser (e.g., 405 nm) to sparsely and stochastically activate a small subset of this compound molecules.

-

Excite the activated molecules with a higher power laser (e.g., 561 nm) and record their fluorescence until they photobleach.

-

Repeat this activation-excitation-bleaching cycle for thousands of frames to sample a large population of molecules.[15]

-

-

Data Analysis:

-

Localize the position of each activated molecule with high precision from the recorded images.

-

Combine the localizations from all frames to reconstruct a super-resolution image.

-

Visualization of Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway for Single-Molecule Tracking